molecular formula C14H21ClN2O3 B2844134 D-Valyl-D-phenylalanine hydrochloride CAS No. 2126143-75-5

D-Valyl-D-phenylalanine hydrochloride

Cat. No.: B2844134
CAS No.: 2126143-75-5
M. Wt: 300.78
InChI Key: COJUZXNEOMXFFV-MNMPKAIFSA-N
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Description

D-Valyl-D-phenylalanine hydrochloride: is a synthetic dipeptide compound composed of D-valine and D-phenylalanine, with a hydrochloride group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Valyl-D-phenylalanine hydrochloride typically involves the coupling of D-valine and D-phenylalanine using carbodiimide chemistry. The process includes the following steps:

    Coupling Reaction: D-valine and D-phenylalanine are coupled using a carbodiimide reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).

    Hydrochloride Formation: The resulting dipeptide is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve microbial fermentation processes to produce D-valine, followed by chemical synthesis to couple it with D-phenylalanine. This approach ensures high optical purity and yield .

Chemical Reactions Analysis

Types of Reactions: D-Valyl-D-phenylalanine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

    Oxidation: Oxidized derivatives of the dipeptide.

    Reduction: Reduced forms of the dipeptide.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: D-Valyl-D-phenylalanine hydrochloride is used as a building block in peptide synthesis and as a model compound in studying peptide interactions and properties.

Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and as a substrate in enzymatic assays.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Comparison with Similar Compounds

    D-Valine: An amino acid similar to D-Valyl-D-phenylalanine hydrochloride but lacks the phenylalanine moiety.

    D-Phenylalanine: Another amino acid that is part of the dipeptide but lacks the valine moiety.

    L-Valyl-L-phenylalanine: The L-enantiomer of the dipeptide, which has different stereochemistry and potentially different biological activity.

Uniqueness: this compound is unique due to its specific combination of D-valine and D-phenylalanine, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

(2R)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3.ClH/c1-9(2)12(15)13(17)16-11(14(18)19)8-10-6-4-3-5-7-10;/h3-7,9,11-12H,8,15H2,1-2H3,(H,16,17)(H,18,19);1H/t11-,12-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJUZXNEOMXFFV-MNMPKAIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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